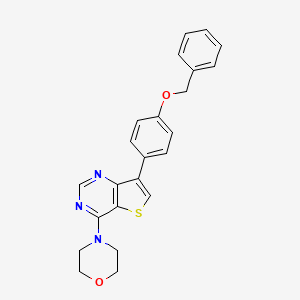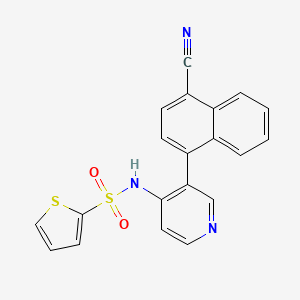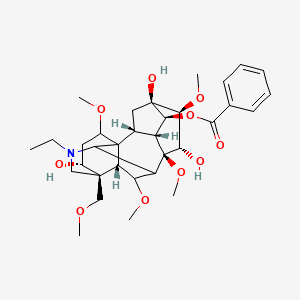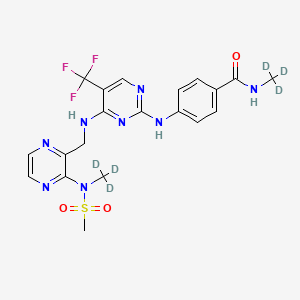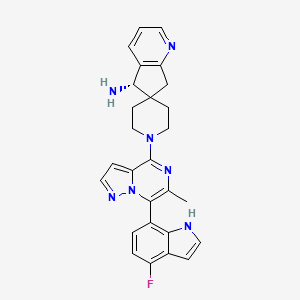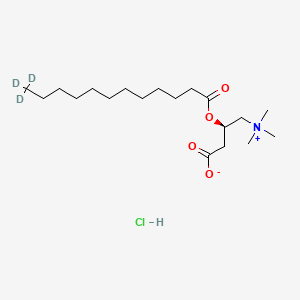![molecular formula C12H13NO B12385770 2-[4-(Furan-2-yl)phenyl]ethan-1-amine](/img/structure/B12385770.png)
2-[4-(Furan-2-yl)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZH8659 is a compound that acts as a Gq agonist targeting the trace amine-associated receptor 1 (TAAR1). The molecular formula of ZH8659 is C12H13NO, and it has a molecular weight of 187.24 g/mol .
Chemical Reactions Analysis
ZH8659 undergoes various types of chemical reactions, including:
Oxidation: ZH8659 can be oxidized under specific conditions, although detailed information on the reagents and conditions is not available.
Reduction: The compound can also undergo reduction reactions.
Substitution: ZH8659 can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions are not specified in the available literature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ZH8659 has several scientific research applications, particularly in the field of neuropsychiatric disorders. It is used to study the trace amine-associated receptor 1 (TAAR1) and its role in various conditions such as schizophrenia, depression, drug addiction, and attention deficit hyperactivity disorder (ADHD) . The compound has shown potential in inhibiting hyperlocomotion in MK-801 mice models, which is relevant for schizophrenia research .
Mechanism of Action
ZH8659 exerts its effects by targeting the trace amine-associated receptor 1 (TAAR1). As a Gq agonist, it activates the Gq protein-coupled receptor pathway, leading to various intracellular signaling events . The molecular targets and pathways involved include the activation of TAAR1, which is widely distributed across the brain and gastrointestinal system . This activation influences neuronal processes and has implications for neuropsychiatric disorders .
Comparison with Similar Compounds
ZH8659 can be compared with other similar compounds, such as ZH8651 and ZH8667. ZH8651 is a Gs/Gq dual-coupled agonist, while ZH8667 is a Gs-coupled agonist . Both ZH8659 and ZH8651 have shown efficacy in reducing prepulse inhibition and improving cognitive performance without inducing catalepsy . The uniqueness of ZH8659 lies in its selective activation of the Gq pathway, which differentiates it from other TAAR1 agonists.
Similar Compounds
ZH8651: A Gs/Gq dual-coupled agonist.
ZH8667: A Gs-coupled agonist.
ZH8659’s selective activation of the Gq pathway makes it a valuable tool for studying the specific roles of TAAR1 in neuropsychiatric disorders.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-[4-(furan-2-yl)phenyl]ethanamine |
InChI |
InChI=1S/C12H13NO/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7-8,13H2 |
InChI Key |
FZMXPPREHPXEPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


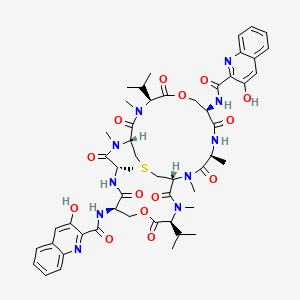

![3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole](/img/structure/B12385702.png)

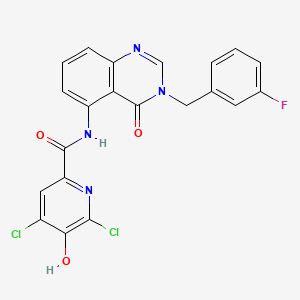
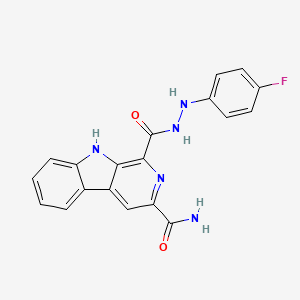
![4-[(4E)-4-hydrazinylidene-3,6,6-trimethyl-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide](/img/structure/B12385727.png)
![N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B12385733.png)
